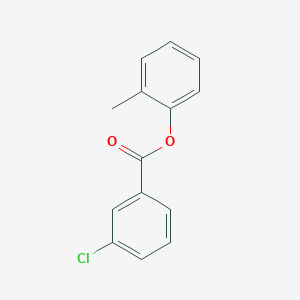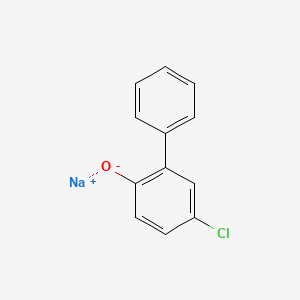
4-Chloro-2-phenylphenol sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenylphenol sodium salt is an organic compound with the molecular formula C12H8ClNaO. It is a derivative of phenol, where a chlorine atom is substituted at the 4th position and a phenyl group at the 2nd position of the phenol ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-phenylphenol sodium salt typically involves the reaction of 4-chloro-2-phenylphenol with sodium hydroxide. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is deprotonated by sodium hydroxide, forming the sodium salt .
Industrial Production Methods
Industrial production of this compound can be achieved through the reaction of dibenzofuran with metallic sodium in the presence of a complexing agent. This process is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenylphenol sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroxy compounds.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are typically employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-phenylphenol sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of disinfectants, preservatives, and as a biocide in various formulations
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylphenol sodium salt involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylphenol sodium salt
- 4-Chlorophenol
- 2-Chlorophenol
- 4-Phenylphenol
Comparison
4-Chloro-2-phenylphenol sodium salt is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial properties and is more effective in industrial applications as a biocide .
Properties
CAS No. |
10605-10-4 |
|---|---|
Molecular Formula |
C12H8ClNaO |
Molecular Weight |
226.63 g/mol |
IUPAC Name |
sodium;4-chloro-2-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |
InChI Key |
ZYCHUMAPQYSZAQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


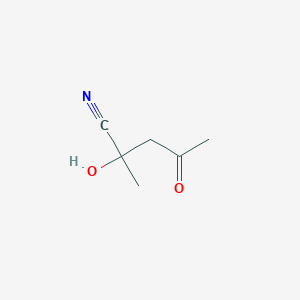
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
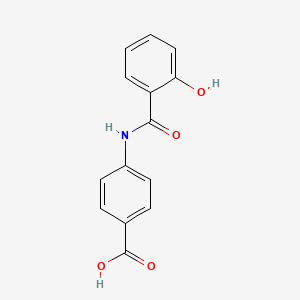
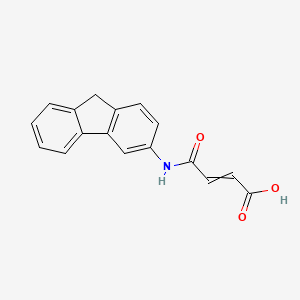
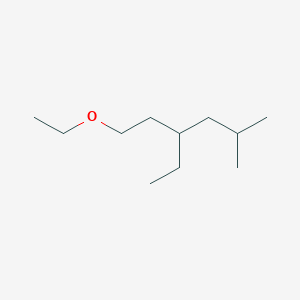
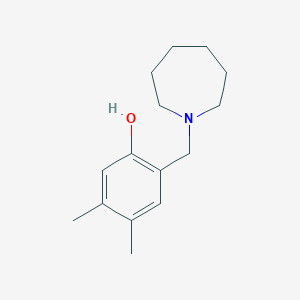
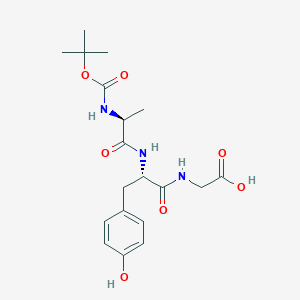
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
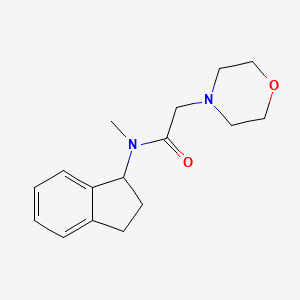
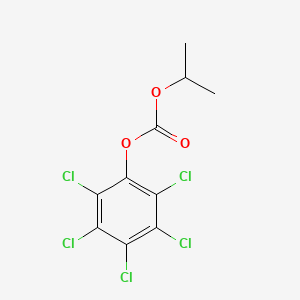

![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
